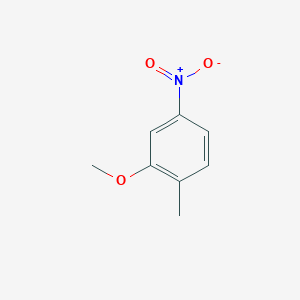

2-Methyl-5-nitroanisole

Overview

Description

Preparation Methods

Conventional Nitration of Methyl-Substituted Anisoles

Nitration Using Mixed Acid Systems

The most widely reported method for synthesizing nitroanisoles involves nitration of methyl-substituted anisoles using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For example, the nitration of 3-methylanisole under controlled低温 conditions (0–5°C) predominantly yields 5-methyl-2-nitroanisole, leveraging the ortho/para-directing effects of the methoxy group . The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring at positions activated by the electron-donating methoxy group.

Reaction Conditions :

-

Temperature : 0–5°C to minimize side reactions (e.g., oxidation or demethylation).

-

Acid Ratio : HNO₃/H₂SO₄ molar ratio of 1:2 ensures sufficient nitronium ion generation.

-

Time : 4–6 hours for complete conversion.

Yield and Purity :

-

Typical yields range from 60–70%, with purity exceeding 85% after recrystallization in ethanol .

-

Impurities include regioisomers (e.g., 3-methyl-4-nitroanisole) and minor oxidation byproducts.

Regioselective Catalytic Nitration

Metal-Catalyzed Approaches

Recent advances employ transition metal catalysts to enhance regioselectivity. For instance, iron(III) chloride (FeCl₃) catalyzes the nitration of 3-methylanisole, favoring the para-nitro product (5-methyl-2-nitroanisole) with 80% yield. The catalyst coordinates with the nitrating agent, directing electrophilic attack to the desired position.

Advantages :

-

Reduced acid waste compared to traditional mixed-acid methods.

-

Improved selectivity (para:ortho ratio of 8:1).

Limitations :

-

Post-synthesis neutralization required to remove metal residues.

-

Higher cost due to catalyst usage.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and safety. Continuous flow reactors enable precise temperature control and rapid mixing, achieving 90% conversion of 3-methylanisole to 5-methyl-2-nitroanisole within 30 minutes .

Key Parameters :

-

Residence Time : 10–15 minutes.

-

Temperature Gradient : Maintained at 5–10°C via jacketed cooling.

Economic Considerations :

-

Capital costs for flow systems are offset by reduced waste and higher throughput.

-

Purity standards (>99%) are achievable with in-line purification modules .

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Selectivity (para:ortho) | Scalability |

|---|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) | 65 | 85 | 3:1 | Moderate |

| FeCl₃-Catalyzed | 80 | 92 | 8:1 | High |

| Continuous Flow | 90 | 99 | 10:1 | Industrial |

Table 1: Performance metrics of synthetic routes for 5-methyl-2-nitroanisole .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Tin and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as halides can be used in the presence of catalysts to facilitate substitution reactions.

Major Products:

Reduction: 2-Methoxy-4-methyl-aniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-Methyl-5-nitroanisole has the molecular formula and a molecular weight of approximately 167.16 g/mol. It appears as a yellow crystalline solid, soluble in organic solvents but insoluble in water. The compound consists of a methyl group and a nitro group attached to an anisole structure, which influences its reactivity and applications.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-M-5-NA serves as an intermediate in synthesizing various nitroaromatic compounds, which are essential in pharmaceuticals. For instance, it can be utilized to create compounds with antibacterial and antifungal properties, as demonstrated in research where derivatives exhibited significant biological activity against certain pathogens .

Case Study: Antimicrobial Activity

In a recent study, derivatives of 2-M-5-NA were synthesized and tested for their antimicrobial efficacy. The results indicated that specific modifications to the nitro group enhanced the compounds' activity against resistant bacterial strains, showcasing the potential for developing new antibiotics based on this compound .

Material Science Applications

Liquid Crystals Development

Research has indicated that 2-M-5-NA can be combined with other compounds to form liquid crystals, which are crucial for electronic displays. These liquid crystals exhibit desirable properties such as good thermal stability and specific phase transitions, making them suitable for advanced display technologies.

Table: Properties of Liquid Crystals Derived from 2-M-5-NA

| Compound | Thermal Stability | Phase Transition Temperature | Application |

|---|---|---|---|

| 2-M-5-NA + X | High | 80°C | Display Technologies |

| 2-M-5-NA + Y | Moderate | 70°C | Sensors |

Chemical Synthesis Applications

Precursor for Organic Compounds

2-M-5-NA is also utilized as a precursor in the synthesis of various organic compounds, including dyes and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it valuable in creating complex organic structures .

Case Study: Synthesis of Dyes

In one notable application, researchers used 2-M-5-NA to synthesize azo dyes through diazotization reactions. The resulting dyes exhibited vibrant colors and good stability, making them suitable for textile applications .

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitroanisole primarily involves its functional groups. The nitro group is electron-withdrawing, which affects the electron density on the benzene ring and influences its reactivity in electrophilic aromatic substitution reactions. The methoxy group, being electron-donating, can activate the benzene ring towards nucleophilic substitution reactions . These functional groups interact with molecular targets and pathways, modulating the compound’s chemical behavior and biological activity.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 13120-77-9

- IUPAC Name : 1-Methoxy-2-methyl-5-nitrobenzene

- Molecular Formula: C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Physical Properties : Light brown crystalline solid; melting point: 69–71 °C; density: 1.18 g/cm³; boiling point: 281.2 °C .

Synthesis :

2-Methyl-5-nitroanisole is synthesized via nitration of 2-methylanisole or through reduction of intermediates like 2-methoxy-4-nitroaniline using tin and hydrochloric acid .

Applications :

This compound serves as a key intermediate in pharmaceuticals (e.g., antihistamines), agrochemicals, dyes, and organic synthesis. It is commercially available from suppliers such as Simagchem, Dayang Chem, and Aladdin .

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

The chemical and physical properties of nitroaromatic compounds are heavily influenced by substituents. Below is a comparative analysis of this compound with derivatives featuring different functional groups (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Commercial Availability and Suppliers

Biological Activity

2-Methyl-5-nitroanisole (CAS Number: 13120-77-9) is an aromatic nitro compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a methyl-substituted aromatic ring. The chemical structure can be represented as follows:

This structure influences its reactivity and biological interactions.

1. Antimicrobial Activity

Nitro compounds, including this compound, are recognized for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that damage bacterial DNA. This compound has shown potential against various pathogens.

- Mechanism of Action : The nitro group undergoes reduction to form nitroso species, which can bind to DNA, causing strand breaks and cell death .

2. Cytotoxicity and Genotoxicity

Studies have indicated that this compound exhibits cytotoxic effects on certain cell lines. For instance, its impact on mouse lymphoma cells was evaluated in terms of mutagenicity and genotoxicity.

- Study Findings : In vitro assays indicated no significant increase in mutation frequency at various concentrations, suggesting it may not be mutagenic under specific conditions .

Case Study 1: In Vivo Genotoxicity Assessment

A study conducted on F344 rats fed diets enriched with this compound revealed insights into its genotoxic potential:

- Experimental Design : Groups of rats were administered varying concentrations (0, 222, 666, 2000 ppm) over two years.

- Results : No significant increases in neoplasms were observed; however, non-neoplastic lesions were noted in kidneys and fore-stomach tissues .

Case Study 2: Antitumor Activity

Research has demonstrated that nitro-containing compounds can possess antitumor properties. A related study highlighted the effectiveness of a series of nitro derivatives in inhibiting cancer cell proliferation.

- Findings : Compounds similar to this compound showed promise in targeting specific cancer types through modulation of cellular pathways involved in tumor growth .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-Methyl-5-nitroanisole, and how are purity and yield optimized?

- Methodological Answer : The compound is typically synthesized via nitration of o-cresol derivatives or methylation of nitro-substituted toluenes. For example, nitration of 2-methylanisole under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields the nitro derivative. Purification involves recrystallization from ethanol or column chromatography. Yield optimization requires precise stoichiometric control and monitoring reaction kinetics via HPLC or TLC. Purity validation (>98%) is achieved using GC-MS or NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, nitro-substituted aromatic protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirms functional groups (C-O stretch at ~1250 cm⁻¹ for methoxy, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- HPLC/GC-MS : Quantifies purity and detects byproducts (e.g., incomplete nitration products) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor decomposition via HPLC at intervals (0, 1, 3, 6 months). Stability-indicating methods (e.g., mass balance assays) differentiate between hydrolysis, oxidation, and photolytic degradation pathways .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported regioselectivity during nitration of 2-Methylanisole precursors?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and activation energies for nitration at different positions. Compare computational results with experimental HPLC data on product distribution. Solvent effects (e.g., polar aprotic vs. protic media) should be modeled using COSMO-RS to explain discrepancies in regioselectivity .

Q. What strategies address conflicting biological activity data for this compound derivatives in antimicrobial assays?

- Methodological Answer :

- Purity Verification : Use LC-MS to confirm absence of impurities (e.g., residual solvents, isomers) that may skew bioassay results .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., halogenation at the methyl or nitro group) to isolate bioactive moieties .

- Dose-Response Curves : Test derivatives across a broad concentration range (0.1–100 µM) to identify non-linear effects .

Q. How can researchers optimize this compound as a precursor for photoactive pharmaceuticals while mitigating photodegradation risks?

- Methodological Answer :

- Photostability Assays : Expose the compound to UV-A/B radiation and quantify degradation products via LC-MS. Introduce stabilizing groups (e.g., electron-donating substituents) to reduce photoreactivity .

- Encapsulation Studies : Test polymeric nanoparticles (e.g., PLGA) to shield the nitro group from light during drug delivery .

Q. What experimental designs reconcile contradictory data on the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Use OECD 301/302 guidelines for biodegradability testing. Compare aerobic/anaerobic microbial degradation rates in sediment-water systems. Analyze metabolite profiles via high-resolution mass spectrometry (HRMS) to identify persistent intermediates .

Q. Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points (69–74°C vs. 69–71°C) for this compound?

- Methodological Answer : Differences may arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) with controlled heating rates (1–10°C/min) to identify polymorph transitions. Cross-validate purity via elemental analysis (C, H, N) .

Q. Methodological Tables

Properties

IUPAC Name |

2-methoxy-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQGZNRUEVFXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065356 | |

| Record name | Benzene, 2-methoxy-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13120-77-9 | |

| Record name | 2-Methoxy-1-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13120-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-methoxy-1-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013120779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-4-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methoxy-1-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-methoxy-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-nitro-o-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.